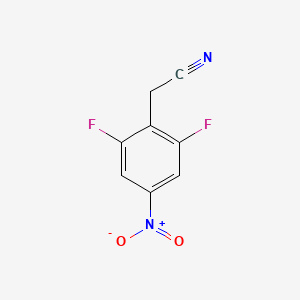

2-(2,6-Difluoro-4-nitrophenyl)acetonitrile

Description

Contextual Significance within Arylacetonitrile Chemistry

Arylacetonitriles are a class of organic compounds characterized by a phenyl group and a nitrile group attached to the same methylene (B1212753) carbon. This structural motif is a key component in many biologically active molecules and serves as a versatile building block in organic synthesis. The presence of electron-withdrawing groups, such as the nitro group and fluorine atoms in 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile, significantly influences the reactivity of the molecule, particularly the acidity of the methylene protons, making it a valuable reagent for various chemical transformations.

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. st-andrews.ac.ukrsc.org Therefore, fluorinated arylacetonitriles like the title compound are of particular importance.

Importance as a Synthetic Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its utility is demonstrated in the preparation of substituted coumarin derivatives, which are a class of compounds with a wide range of biological activities. While specific and varied examples in publicly accessible literature are limited, the reactivity of its functional groups suggests its potential in the construction of diverse heterocyclic systems.

A documented synthesis of this compound involves the reaction of 1,2,3-trifluoro-4-nitrobenzene. A general method for preparing 2-nitro substituted phenylacetonitrile (B145931) compounds has also been patented, highlighting the industrial relevance of this class of molecules.

Overview of Research Avenues and Future Directions

The future of research involving this compound and related fluorinated arylacetonitriles is intrinsically linked to the broader trends in medicinal chemistry and materials science. The demand for novel fluorinated building blocks for drug discovery continues to grow, as the introduction of fluorine can lead to improved pharmacological properties. nih.gov

Future research is likely to focus on:

Exploring Novel Reactions: Investigating new transformations of the nitrile and nitro groups, as well as the reactivity of the fluorinated aromatic ring, to synthesize novel and complex molecular architectures.

Medicinal Chemistry Applications: Utilizing this compound as a scaffold for the synthesis of new potential therapeutic agents, leveraging the known benefits of the arylacetonitrile core and fluorine substitution. nih.gov

Development of Sustainable Synthetic Methods: Designing more efficient and environmentally friendly synthetic routes to this compound and its derivatives.

The continued exploration of fluorinated organic intermediates is expected to yield new materials and pharmaceuticals with enhanced properties. nih.gov

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1280739-81-2 |

| Molecular Formula | C8H4F2N2O2 |

| Molecular Weight | 198.13 g/mol |

| MDL Number | MFCD28790808 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4F2N2O2 |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

2-(2,6-difluoro-4-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C8H4F2N2O2/c9-7-3-5(12(13)14)4-8(10)6(7)1-2-11/h3-4H,1H2 |

InChI Key |

DXBYOBJIQQPTOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC#N)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,6 Difluoro 4 Nitrophenyl Acetonitrile

Established Synthetic Pathways

The conventional routes to 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile and its analogs rely on a sequence of reactions involving halogenated nitrobenzenes and cyanide sources, often mediated by cyanoacetic esters.

A primary strategy for synthesizing the target compound involves the reaction of a suitably substituted halogenated nitrobenzene (B124822) with a cyanoacetic acid ester. google.com The process leverages the electron-withdrawing nature of the nitro group and the fluorine atoms, which activate the aromatic ring towards nucleophilic aromatic substitution. In this pathway, one of the fluorine atoms in a precursor like 2,6-difluoronitrobenzene is displaced by the enolate of a cyanoacetic ester. google.com

A similar, well-documented synthesis for an analogous compound, 2-(2-bromo-4-nitrophenyl)acetonitrile, starts with 2-bromo-1-fluoro-4-nitro-benzene. chemicalbook.com This highlights a common industrial and laboratory approach where a highly activated fluoro or chloro group is substituted by a carbon nucleophile. The choice of the starting halogenated nitrobenzene depends on commercial availability and reactivity considerations.

The core of many established syntheses is the alkylation of a cyanoacetate (B8463686) derivative. google.comchemicalbook.com Typically, ethyl cyanoacetate or tert-butyl cyanoacetate is deprotonated with a strong base, such as sodium hydride (NaH), to form a stabilized carbanion. chemicalbook.com This nucleophile then attacks the electron-deficient aromatic ring of the halogenated nitrobenzene precursor.

For instance, the synthesis of a related compound involves chilling a suspension of NaH in a solvent like dioxane, followed by the addition of ethyl cyanoacetate. chemicalbook.com The resulting enolate solution is then reacted with the halogenated nitrobenzene. chemicalbook.com A patent describes a similar process where 2,6-difluoronitrobenzene is reacted with tert-butyl cyanoacetate in the presence of sodium carbonate in THF. google.com This reaction forms an intermediate, a substituted cyanoacetic ester, which is the direct precursor to the final product.

Table 1: Example Reaction Conditions for Arylation of Cyanoacetate Esters

| Precursor | Cyanide Source | Base | Solvent | Conditions | Productive Rate |

| 2,6-Difluoronitrobenzene | tert-Butyl cyanoacetate | Na₂CO₃ | THF | Reflux, 10 hours | 92.8% (for 3-fluoro-2-nitrophenylacetonitrile after decarboxylation) |

| 2,6-Dichloronitrobenzene | tert-Butyl cyanoacetate | K₂CO₃ | DMF | 100 °C, 8 hours | 94.1% (for 3-chloro-2-nitrophenylacetonitrile after decarboxylation) |

| 2-Bromo-3-nitro trifluoromethylbenzene | tert-Butyl cyanoacetate | K₂CO₃ | DMF | 80 °C, 20 hours | 94.2% (for the intermediate ester) |

Data sourced from a patent describing the synthesis of related 2-nitro substituted phenylacetonitrile (B145931) compounds. google.com

Following the successful alkylation step, the resulting α-cyano-α-aryl-acetic acid ester intermediate must be converted to the desired arylacetonitrile. This is accomplished through a combined hydrolysis and decarboxylation reaction. The process involves heating the intermediate in the presence of a strong acid, such as hydrochloric acid (HCl), often in a solvent like dioxane. chemicalbook.com

The acidic conditions first hydrolyze the ester group to a carboxylic acid. The resulting β-keto acid (in this case, an α-cyano carboxylic acid) is thermally unstable and readily loses carbon dioxide upon heating (decarboxylation) to yield the final 2-(aryl)acetonitrile product. chemicalbook.com In some patented procedures, this decarboxylation is achieved by heating the intermediate with an acid catalyst like p-toluenesulfonic acid in a high-boiling solvent such as toluene (B28343) or xylene. google.com

Advanced and Novel Synthetic Strategies

While established methods are reliable, the field of organic synthesis continually seeks more efficient, selective, and environmentally benign pathways. Research into directed nitration and electrochemical methods represents the frontier for the synthesis of arylacetonitriles.

A conceptually different and more direct route to this compound would be the direct nitration of 2-(2,6-difluorophenyl)acetonitrile. However, electrophilic aromatic nitration of substituted benzenes often yields a mixture of isomers, and controlling regioselectivity can be a significant challenge. The fluorine atoms are ortho-, para-directing, while the cyanomethyl group is weakly ortho-, para-directing. This would likely lead to nitration at multiple positions.

Research into directed nitration provides potential solutions. sci-hub.se For example, a process for the directional nitration of phenylacetonitrile to p-nitrophenylacetonitrile uses a mixture of nitric acid and polyphosphoric acid, achieving a molar yield of over 65%. google.com This demonstrates that achieving regioselectivity in the nitration of phenylacetonitrile derivatives is feasible. google.com Future work could explore removable directing groups on the difluorophenylacetonitrile precursor to selectively install the nitro group at the C4 position. The development of new catalytic systems, including those using metal catalysts or specific reagents like tert-butyl nitrite, is an active area of research for achieving site-selective C-H nitration. sci-hub.se

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, as it can often replace harsh chemical oxidants or reductants with electricity. gre.ac.uk While a direct electrochemical synthesis for this compound has not been specifically detailed, the principles apply to the broader class of arylacetonitriles.

Electrosynthesis can be used to generate reactive intermediates under mild conditions. gre.ac.uk For example, electrochemical methods have been developed for the α-arylation of ketones using aryl diazonium salts, demonstrating a novel way to form carbon-carbon bonds. rsc.org Conceptually, an electrochemical approach could be envisioned for arylacetonitrile synthesis through several potential routes:

Reductive Coupling: An electrochemical reduction of a halogenated precursor in the presence of a cyanide source.

Oxidative Coupling: Anodic oxidation of an aryl species to a radical cation, which could then react with a suitable cyanide-containing partner.

These methods are still in the exploratory phase for many specific compound classes but represent a significant area for future development, promising greener and more efficient synthetic processes. gre.ac.uk

Catalyst-Mediated Transformations in Acetonitrile (B52724) Derivatives

The synthesis of complex acetonitrile derivatives, such as this compound, often necessitates the use of catalysts to achieve high efficiency, selectivity, and yield. While a direct catalyst-mediated synthesis for this specific molecule is not extensively documented in publicly available literature, the principles of catalyst-mediated transformations in related acetonitrile derivatives provide a strong framework for its potential synthesis. These methodologies primarily revolve around nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, where a catalyst plays a crucial role in activating the substrate and/or the nucleophile.

The core of synthesizing this compound involves the formation of a carbon-carbon bond between the acetonitrile moiety and the 2,6-difluoro-4-nitrophenyl ring. The strong electron-withdrawing nature of the nitro group and the two fluorine atoms activates the aromatic ring for nucleophilic attack. A plausible and efficient synthetic route is the nucleophilic aromatic substitution of a fluorine atom on 1,3-difluoro-5-nitrobenzene with an acetonitrile anion or a synthetic equivalent. Catalysts can significantly enhance the rate and selectivity of such transformations.

One of the most effective catalytic strategies for this type of reaction is Phase-Transfer Catalysis (PTC) . mdma.chcrdeepjournal.org PTC is a powerful technique for conducting reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). mdma.ch In the context of synthesizing arylacetonitriles, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the cyanide anion (CN⁻) or the acetonitrile carbanion (⁻CH₂CN) from an aqueous or solid phase into the organic phase where the aromatic substrate is dissolved. researchgate.net This transfer overcomes the phase barrier, allowing the nucleophile to react with the activated aromatic ring. The use of PTC can lead to faster reaction times, milder reaction conditions, and higher yields compared to uncatalyzed reactions. crdeepjournal.org

Another significant area of catalyst-mediated synthesis of aryl nitriles involves transition metal catalysis , particularly with palladium and nickel complexes. Palladium-catalyzed cyanation reactions, such as the Suzuki-Miyaura coupling, are well-established methods for introducing a cyano group onto an aromatic ring. youtube.com While typically applied to aryl halides, these methods can be adapted for activated aryl systems. Similarly, nickel-catalyzed hydrocyanation and other cyanation reactions offer a viable alternative. tue.nlmdpi.com These catalytic cycles typically involve oxidative addition of the aryl substrate to the metal center, followed by transmetalation or reductive elimination to form the aryl nitrile. The choice of ligands on the metal catalyst is critical for the reaction's success, influencing catalyst stability, reactivity, and selectivity. rsc.org

Organocatalysis represents an emerging field that could also be applied to the synthesis of such compounds. Chiral organocatalysts, for example, could be employed to achieve asymmetric synthesis if a chiral center were to be introduced. scienceopen.com While specific applications for the synthesis of this compound are not yet reported, the principles of activating nucleophiles and electrophiles through hydrogen bonding or other non-covalent interactions are broadly applicable.

The table below summarizes representative catalyst-mediated transformations that are analogous to the potential synthesis of this compound, highlighting the types of catalysts, substrates, and general conditions that are employed in the synthesis of related arylacetonitrile derivatives.

| Catalyst Type | Catalyst Example | Substrate Type | Reagent | Solvent | General Conditions | Product Type | Reference |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Activated Aryl Halide | Sodium Cyanide | Dichloromethane/Water | Room Temperature to Reflux | Arylacetonitrile | researchgate.net |

| Phase-Transfer Catalyst | Aliquat 336 | Aryl Halide | Acetonitrile/NaOH | Toluene | 50-70 °C | Arylacetonitrile | crdeepjournal.org |

| Palladium Catalyst | Pd(PPh₃)₄ | Aryl Bromide | Zinc Cyanide | DMF | 80-120 °C | Arylnitrile | youtube.com |

| Nickel Catalyst | Ni(COD)₂ / Ligand | Vinylarene | Hydrogen Cyanide | Toluene | 0-25 °C | Alkylnitrile | tue.nl |

| Organocatalyst | Chiral Thiourea | Aldehyde | Malononitrile | Toluene | Room Temperature | Dinitrile Adduct | scienceopen.com |

Chemical Reactivity and Mechanistic Investigations of 2 2,6 Difluoro 4 Nitrophenyl Acetonitrile

Nucleophilic Aromatic Substitution (SNAr) Processes

The presence of two fluorine atoms and a nitro group strongly activates the phenyl ring of 2-(2,6-difluoro-4-nitrophenyl)acetonitrile towards nucleophilic aromatic substitution (SNAr). This high reactivity is a cornerstone of its synthetic utility.

Regioselectivity and Site Specificity of Fluorine Displacement

In SNAr reactions involving this compound, the substitution of one of the fluorine atoms is the predominant pathway. The two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, in a monosubstitution reaction, the attack of a nucleophile will result in a single product where one of the fluorines is displaced.

For instance, in the reaction of this compound with certain nucleophiles, a single fluorine atom is displaced. This site specificity is a key feature of its reactivity, allowing for the controlled introduction of a single substituent. The remaining fluorine atom can potentially be displaced in a subsequent substitution reaction, although this would require harsher reaction conditions due to the likely deactivating effect of the newly introduced group, depending on its electronic properties.

Influence of Nitro and Fluoro Substituents on SNAr Reactivity

The high susceptibility of this compound to SNAr reactions is a direct consequence of the electronic properties of its substituents. The nitro group, positioned para to the fluorine atoms, is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This polarization of the aromatic ring creates a significant partial positive charge on the carbon atoms bearing the fluorine atoms, making them highly electrophilic and susceptible to nucleophilic attack.

The fluorine atoms themselves contribute to the activation of the ring. As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect (-I), further enhancing the electrophilicity of the substituted carbons. While fluorine also has a resonance-donating effect (+M), its inductive effect is dominant in activating the ring for SNAr. The combined influence of the nitro and fluoro groups results in a highly activated system for nucleophilic aromatic substitution.

Mechanistic Models and Transition State Analysis in SNAr Reactions

The SNAr reactions of this compound are generally understood to proceed through a well-established two-step addition-elimination mechanism. This pathway involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The proposed mechanism is as follows:

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bonded to a fluorine atom. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate.

Leaving Group Departure: In the second step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group.

While specific transition state analyses for SNAr reactions of this compound are not extensively detailed in the literature, the stability of the Meisenheimer complex is the key factor governing the reaction's feasibility. The strong electron-withdrawing capacity of the nitro and remaining fluoro substituent is critical in stabilizing this intermediate and the associated transition states.

Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile group in this compound also plays a significant role in its chemical reactivity, primarily due to the acidity of the benzylic protons.

Carbanion Formation and Subsequent Transformations

The methylene (B1212753) (-CH₂-) protons of the acetonitrile moiety are rendered acidic by the electron-withdrawing nature of the adjacent nitrile group and the substituted phenyl ring. In the presence of a suitable base, one of these protons can be abstracted to form a resonance-stabilized carbanion.

The negative charge of this carbanion is delocalized onto the nitrile group and the electron-deficient aromatic ring. This delocalization significantly stabilizes the carbanion, facilitating its formation. Once formed, this nucleophilic carbanion can participate in a variety of subsequent reactions, such as alkylations, aldol-type condensations, and other carbon-carbon bond-forming transformations. The reactivity of this carbanion opens up possibilities for further functionalization of the molecule at the benzylic position.

Reduction Reactions

The nitro group of this compound is susceptible to reduction, a common transformation for aromatic nitro compounds. This reaction provides a pathway to the corresponding aniline derivative, which is a valuable synthetic intermediate.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a widely used and efficient method. For example, the nitro group can be reduced to an amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Other reducing systems, such as metals in acidic media (e.g., tin or iron in HCl), can also be effective. The choice of reducing agent may depend on the presence of other functional groups in the molecule to ensure chemoselectivity. The resulting amino group can then be used in a wide range of further chemical modifications, such as diazotization and subsequent substitution reactions, or amide bond formation.

Below is a table summarizing the reactivity of this compound:

| Reactive Site | Type of Reaction | Key Features | Products |

| Aromatic Ring (C-F) | Nucleophilic Aromatic Substitution (SNAr) | Activated by nitro and fluoro groups; proceeds via Meisenheimer complex. | Monosubstituted or disubstituted aromatic compounds. |

| Acetonitrile Moiety (-CH₂CN) | Carbanion Formation | Acidic methylene protons; stabilized by nitrile and aromatic ring. | Alkylated, acylated, or other C-C bond-formed products. |

| Nitro Group (-NO₂) | Reduction | Can be reduced to an amino group. | 2-(4-amino-2,6-difluorophenyl)acetonitrile and its derivatives. |

Selective Reduction of the Nitro Group to Amine Derivatives

The selective reduction of the nitro group in this compound to the corresponding amine, 2-(4-amino-2,6-difluorophenyl)acetonitrile, is a crucial transformation in the synthesis of various organic compounds. This conversion requires a careful choice of reducing agents and reaction conditions to ensure high chemoselectivity, preserving the nitrile functionality and the fluorine substituents on the aromatic ring. Research in this area has explored several methodologies, primarily centered around catalytic hydrogenation and metal-mediated reductions.

Detailed research findings indicate that catalytic hydrogenation is a highly effective method for this transformation. A notable example, although on a closely related analogue, p-nitrophenylacetonitrile, demonstrates the efficacy of palladium on carbon (Pd/C) as a catalyst. In a specific patented process, the hydrogenation of p-nitrophenylacetonitrile was carried out in ethanol using a 5-10% Pd/C catalyst. The reaction proceeded efficiently under a hydrogen pressure of 0.3-0.4 MPa at a temperature of 30-50°C for 4 hours, yielding the desired p-aminophenylacetonitrile in high purity google.com. This method's mild conditions and high yield suggest its potential applicability to the more complex substrate, this compound.

In addition to catalytic hydrogenation, the use of metals in acidic media is a well-established method for the reduction of aromatic nitro compounds. commonorganicchemistry.comwikipedia.org Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and cost-effective choice. commonorganicchemistry.com This method is known for its good functional group tolerance. Similarly, tin(II) chloride (SnCl₂) in an acidic medium provides a mild and selective reduction of nitro groups to amines, often in the presence of other reducible functionalities. commonorganicchemistry.com

Raney nickel is another versatile catalyst for the hydrogenation of nitro compounds. commonorganicchemistry.comwikipedia.orgrasayanjournal.co.in It is particularly useful for substrates where dehalogenation might be a concern with other catalysts. commonorganicchemistry.com The combination of sodium borohydride with Raney nickel has also been reported as an efficient system for the rapid and selective reduction of aromatic nitro compounds under mild conditions. researchgate.net

The general mechanism for the catalytic hydrogenation of nitroarenes on a metal surface (like Pd, Pt, or Ni) is believed to proceed through a series of intermediates. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group. The high selectivity for the reduction of the nitro group in the presence of a nitrile is attributed to the stronger adsorption of the nitro group onto the catalyst surface compared to the nitrile group.

The following interactive data table summarizes typical reaction conditions for the selective reduction of a nitrophenylacetonitrile derivative, based on the findings for a closely related analogue.

| Entry | Reducing System | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| 1 | H₂ | 5-10% Pd/C | Ethanol | 30-50 | 0.3-0.4 | 4 | >95 |

Derivatization Strategies and Analogue Synthesis of 2 2,6 Difluoro 4 Nitrophenyl Acetonitrile

Modification of the Aromatic Ring through Substitution Reactions

The aromatic ring of 2-(2,6-difluoro-4-nitrophenyl)acetonitrile is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the two fluorine atoms and the nitro group make the carbon atoms to which they are attached electrophilic and susceptible to attack by nucleophiles.

Detailed research findings indicate that halogens on an aromatic ring that are activated by electron-withdrawing groups are effective building blocks for creating new functional materials and heterocyclic compounds. nih.gov The fluorine atoms at the C2 and C6 positions are excellent leaving groups in SNAr reactions. This allows for their displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new substituents onto the phenyl ring. The regioselectivity of these substitutions can often be controlled by carefully selecting the reaction conditions. nih.gov For instance, studies on similar 2,4-dihaloaromatic compounds have shown that solvent polarity can play a key role in directing substitution to a specific position. nih.gov

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Product Class |

| Amine | R-NH₂ | -NHR | Substituted Anilines |

| Alkoxide | R-O⁻ | -OR | Aryl Ethers |

| Thiolate | R-S⁻ | -SR | Thioethers |

| Azide | N₃⁻ | -N₃ | Aryl Azides |

This table illustrates potential substitution reactions on the aromatic ring based on common nucleophilic aromatic substitution mechanisms.

Functionalization at the Acetonitrile (B52724) Side Chain

The acetonitrile side chain offers another primary site for functionalization. The methylene (B1212753) group (—CH₂—) adjacent to both the aromatic ring and the electron-withdrawing nitrile group (—C≡N) contains acidic protons. This "active methylene" character allows for deprotonation by a suitable base to form a resonance-stabilized carbanion.

This carbanion can then act as a nucleophile, reacting with various electrophiles to introduce substituents at the alpha-position. Common reactions include:

Alkylation: Reaction with alkyl halides (R-X) to introduce alkyl groups.

Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy nitriles, which can be subsequently dehydrated.

Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.

Furthermore, the nitrile group itself can undergo various transformations. Acidic or basic hydrolysis can convert the nitrile into a carboxylic acid or an amide, respectively. numberanalytics.com Reduction of the nitrile group can yield a primary amine. These transformations significantly expand the range of accessible analogues.

| Reaction Type | Reagent(s) | Functional Group Transformation |

| Alkylation | Base, Alkyl Halide (R-X) | —CH₂CN → —CHR-CN |

| Hydrolysis (Acidic) | H₃O⁺, Heat | —CN → —COOH |

| Hydrolysis (Basic) | OH⁻, H₂O, Heat | —CN → —CONH₂ |

| Reduction | Reducing Agent (e.g., LiAlH₄) | —CN → —CH₂NH₂ |

This table summarizes key functionalization strategies for the acetonitrile side chain.

Design and Synthesis of Novel Hybrid Molecular Scaffolds Incorporating the 2,6-Difluoro-4-nitrophenyl Moiety

The 2,6-difluoro-4-nitrophenyl moiety is a valuable building block in the design of hybrid molecules, where it is combined with other pharmacologically relevant scaffolds to create novel compounds. The synthesis of such hybrids often leverages the reactivity of both the aromatic ring and the side chain.

One common strategy involves using the SNAr reaction to link the 2,6-difluoro-4-nitrophenyl core to another heterocyclic system. For example, reacting this compound with a nucleophilic heterocycle (e.g., an amino-substituted pyrazole (B372694) or oxadiazole) can lead to the formation of a larger, fused, or linked molecular architecture. The synthesis of novel 1,3,4-oxadiazole-quinoxalines demonstrates a similar principle of combining heterocyclic units to generate molecules with potential biological activity. mdpi.com

Another approach involves multi-component reactions where the acetonitrile derivative acts as one of the starting materials. For instance, cascade reactions involving the active methylene group can lead to the stereoselective formation of complex heterocyclic systems like functionalized dihydropyrroles. nih.gov These methods are highly efficient as they allow for the construction of complex molecules in a single step, generating multiple new chemical bonds. nih.gov

Synthesis of Iodinated or Other Halogenated Analogues for Further Functionalization

Introducing different halogens, particularly iodine, onto the aromatic ring creates versatile intermediates for further synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. While direct iodination of the electron-deficient ring can be challenging, alternative strategies are available.

A common approach is to first perform a nucleophilic aromatic substitution to replace one of the fluorine atoms with a different functional group that can then be converted to an iodide. For example, an amino group can be introduced via SNAr, which can then be transformed into an iodide through a Sandmeyer-type reaction.

Alternatively, starting from a related 2,6-disubstituted nitrobenzene (B124822) or aniline, halogenated pyrroles can be synthesized, which can then be coupled to form more complex structures. nih.govresearchgate.net The synthesis of halogen-containing drugs often relies on the strategic introduction of halogens that not only modulate the compound's properties but also serve as handles for subsequent reactions like Suzuki-Miyaura coupling. mdpi.com This highlights the importance of creating halogenated analogues as platforms for further diversification.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei, such as fluorine. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise structure of the molecule can be determined.

In the ¹H NMR spectrum of 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile, two main signals would be anticipated. The protons of the methylene (B1212753) group (-CH₂-) adjacent to the nitrile and the aromatic ring would appear as a singlet. The protons on the aromatic ring would manifest as a doublet or a more complex multiplet due to coupling with the adjacent fluorine atoms.

For a comparative perspective, the ¹H NMR spectrum of the related compound p-nitrophenylacetonitrile shows aromatic protons in the range of 7.56 to 8.25 ppm and a singlet for the methylene protons at approximately 3.92 ppm in CDCl₃. chemicalbook.com The presence of two electron-withdrawing fluorine atoms in this compound would be expected to shift the aromatic proton signals further downfield.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Related Compounds.

| Compound | Functional Group | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| This compound | Aromatic-H | > 8.0 | Doublet (or Triplet) |

| -CH₂- | ~ 4.0 | Singlet | |

| p-Nitrophenylacetonitrile chemicalbook.com | Aromatic-H | 8.25 | Doublet |

| Aromatic-H | 7.56 | Doublet | |

| -CH₂- | 3.92 | Singlet | |

| 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (B130468) chemicalbook.com | Aromatic-H | 7.40 - 7.20 | Multiplet |

Note: Predicted values are estimations based on structural similarities.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, a single signal would be expected for the two equivalent fluorine atoms at the C2 and C6 positions of the phenyl ring. This signal would likely appear as a triplet due to coupling with the adjacent aromatic proton.

The chemical shift in ¹⁹F NMR is sensitive to the electronic environment. For comparison, the fluorine atoms in 2-(4-bromo-2,6-difluorophenyl)acetonitrile appear at approximately -108 ppm. chemicalbook.com The strong electron-withdrawing nitro group in the target compound is expected to cause a downfield shift relative to the bromo-analog.

Table 2: Predicted ¹⁹F NMR Data for this compound and Experimental Data for a Related Compound.

| Compound | Fluorine Environment | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| This compound | C2-F, C6-F | -100 to -110 | Triplet |

Note: Predicted values are estimations based on structural similarities.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the nitrile carbon, the methylene carbon, and the four unique carbons of the aromatic ring. The carbon atoms bonded to fluorine will appear as doublets due to C-F coupling.

In the analogous p-nitrophenylacetonitrile, the nitrile carbon appears around 117 ppm, the methylene carbon at about 20 ppm, and the aromatic carbons between 124 and 148 ppm. researchgate.net For the target molecule, the C-F and C-NO₂ carbons would be significantly deshielded, appearing at lower field. The C-F coupling constants are typically large and can aid in signal assignment.

Table 3: Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Compound.

| Compound | Carbon Atom | Predicted/Observed Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | -C≡N | ~ 115 |

| -CH₂- | ~ 20 | |

| Aromatic C-H | ~ 115-130 | |

| Aromatic C-NO₂ | ~ 145-150 | |

| Aromatic C-F | ~ 160 (Doublet) | |

| Aromatic C-CH₂ | ~ 110-120 | |

| p-Nitrophenylacetonitrile researchgate.net | -C≡N | 117.4 |

| -CH₂- | 20.1 | |

| Aromatic C-H | 124.2, 128.9 | |

| Aromatic C-NO₂ | 147.6 |

Note: Predicted values are estimations based on structural similarities.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, key vibrational modes would include:

Nitrile (C≡N) stretch: A sharp, medium intensity band is expected in the region of 2240-2260 cm⁻¹.

Nitro (NO₂) stretches: Strong asymmetric and symmetric stretching bands are anticipated around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-F stretches: Strong absorptions due to the carbon-fluorine bonds on the aromatic ring are expected in the 1100-1400 cm⁻¹ region.

Aromatic C=C stretches: Multiple bands of varying intensity would appear in the 1400-1600 cm⁻¹ range.

C-H stretches: Aromatic C-H stretches would be observed above 3000 cm⁻¹, while the methylene (-CH₂-) C-H stretches would appear just below 3000 cm⁻¹.

Experimental IR data for p-nitrophenylacetonitrile shows a C≡N stretch at approximately 2250 cm⁻¹, and strong NO₂ stretches around 1520 cm⁻¹ and 1345 cm⁻¹. researchgate.netnist.gov Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations.

Table 4: Characteristic Infrared Absorption Frequencies.

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₂-) | Stretch | 2960 - 2850 |

| Nitrile (C≡N) | Stretch | 2260 - 2240 |

| Aromatic C=C | Stretch | 1600 - 1400 |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1530 |

| Symmetric Stretch | 1385 - 1345 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₈H₄F₂N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (198.13 g/mol ).

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Key fragmentation pathways could include:

Loss of the nitro group (-NO₂) to give a fragment at [M-46]⁺.

Loss of the cyano group (-CN) to give a fragment at [M-26]⁺.

Cleavage of the bond between the methylene group and the aromatic ring.

Loss of hydrogen cyanide (-HCN) from the parent molecule.

The mass spectrum of p-nitrophenylacetonitrile shows a prominent molecular ion peak at m/z 162, with major fragments at m/z 116 (loss of NO₂) and m/z 89. nih.gov

Table 5: Predicted Mass Spectrometry Fragmentation for this compound.

| m/z Value | Possible Fragment Identity |

|---|---|

| 198 | [C₈H₄F₂N₂O₂]⁺ (Molecular Ion) |

| 152 | [M - NO₂]⁺ |

| 172 | [M - CN]⁺ |

Note: These are predicted fragmentation patterns and would need to be confirmed by experimental data.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and intermolecular interactions in the solid state.

This analysis would confirm the planarity of the phenyl ring and reveal the torsion angles between the phenyl ring and the acetonitrile (B52724) and nitro substituents. Furthermore, it would elucidate the crystal packing, highlighting any significant intermolecular forces such as dipole-dipole interactions or π-π stacking, which influence the physical properties of the compound. While no crystal structure for the title compound is currently available in open-access databases, such a study would be invaluable for a complete structural characterization.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties, including geometries, vibrational frequencies, and electronic distributions, offering a balance between accuracy and computational cost.

Electronic Structure and Molecular Conformations

The electronic structure of 2-(2,6-difluoro-4-nitrophenyl)acetonitrile is significantly influenced by its substituent groups. The phenyl ring serves as the core, with its π-system being modulated by the strong electron-withdrawing effects of the para-nitro (NO₂) group and the two ortho-fluorine (F) atoms. This extensive electron withdrawal depletes the electron density of the aromatic ring.

DFT calculations can elucidate the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would be expected to show regions of negative potential around the oxygen atoms of the nitro group and the nitrogen of the nitrile group, indicating their roles as centers of negative charge. Conversely, the aromatic ring and the hydrogens of the acetonitrile (B52724) moiety would exhibit positive potential.

Regarding molecular conformation, a key feature is the orientation of the nitro group relative to the plane of the benzene (B151609) ring. Due to steric hindrance from the adjacent fluorine atoms, the nitro group is likely forced to twist out of the plane of the aromatic ring. This torsion angle is a critical parameter that affects the degree of electronic communication (conjugation) between the nitro group and the π-system of the ring. DFT optimization studies on analogous structures, such as di- and trifluorinated diaminonitrobenzenes, have shown that fluorine atoms play a significant role in molecular packing and interactions. rsc.org Similar steric effects are observed in other ortho-substituted nitroaromatics, where repulsion between neighboring groups dictates the final geometry. iucr.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.

For this compound, the presence of potent electron-withdrawing groups (NO₂ and F) is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted phenylacetonitrile (B145931).

HOMO (Highest Occupied Molecular Orbital): This orbital is typically associated with the ability to donate electrons. In this molecule, the HOMO is expected to be primarily localized on the electron-rich regions, likely involving the π-system of the phenyl ring, but its energy is lowered by the inductive and resonance effects of the substituents.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the ability to accept electrons. The LUMO is anticipated to be predominantly located on the nitro group and the aromatic ring, reflecting their strong electron-accepting nature.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. Studies on similar nitroaromatic compounds show that increasing the number of nitro groups tends to lower both HOMO and LUMO energies and can affect the energy gap. taylorandfrancis.commdpi.com This analysis is vital for predicting the molecule's behavior in chemical reactions and its electronic absorption characteristics.

| Orbital | Predicted Energy Level | Expected Primary Localization | Implication for Reactivity |

|---|---|---|---|

| HOMO | Low | Phenyl Ring (π-system) | Reduced nucleophilicity/electron-donating ability |

| LUMO | Very Low | Nitro Group, Phenyl Ring | Enhanced electrophilicity/electron-accepting ability |

| HOMO-LUMO Gap | Relatively Small | - | Indicates high chemical reactivity and susceptibility to nucleophilic attack |

Theoretical Vibrational Frequencies and Spectroscopic Correlation

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. dtic.milresearchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. nih.gov

For this compound, DFT calculations would predict characteristic vibrational modes associated with its functional groups. It is standard practice to apply a scaling factor to the calculated harmonic frequencies to better match them with experimental anharmonic frequencies. researchgate.net

Key predicted vibrational modes and their approximate expected regions are:

C≡N Stretch: The nitrile group has a very strong and sharp absorption, typically in the 2260-2220 cm⁻¹ region.

NO₂ Asymmetric and Symmetric Stretches: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch (typically 1560-1520 cm⁻¹) and a symmetric stretch (typically 1355-1345 cm⁻¹). The exact positions are sensitive to the electronic environment. researchgate.net

C-F Stretches: The carbon-fluorine bonds on the aromatic ring will produce strong absorptions, usually found in the 1250-1020 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.

By correlating these DFT-calculated frequencies with an experimental IR spectrum, a detailed and confident assignment of the observed absorption bands can be achieved, confirming the molecular structure.

| Functional Group | Vibrational Mode | Approximate Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2260 - 2220 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretching | 1560 - 1520 | Very Strong |

| Symmetric Stretching | 1355 - 1345 | Strong | |

| Aryl Fluoride (Ar-F) | Stretching | 1250 - 1020 | Strong |

| Aromatic Ring (C=C) | Stretching | 1600 - 1450 | Variable |

Reaction Mechanism Modeling and Energy Profiles

DFT calculations are extensively used to model the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. stackexchange.com This modeling is crucial for understanding the reactivity of this compound.

A key reaction pathway for this molecule is nucleophilic aromatic substitution (SₙAr). The aromatic ring is highly activated towards nucleophilic attack due to the combined electron-withdrawing power of the nitro group and the two fluorine atoms. masterorganicchemistry.com The fluorine atoms are excellent leaving groups in SₙAr reactions, a counterintuitive fact that arises because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine. youtube.com

Reaction modeling could investigate the substitution of one or both fluorine atoms by various nucleophiles. DFT would be used to:

Locate the Transition State (TS): Identify the highest energy point along the reaction coordinate, for instance, for the formation of the Meisenheimer complex intermediate.

Calculate Activation Energy (ΔG‡): Determine the energy barrier for the reaction, which correlates with the reaction rate. Studies have shown that activation barriers for SₙAr reactions are lower for substrates with more electron-withdrawing groups. nih.gov

Profile the Reaction Pathway: Map the energy changes as the reaction progresses from reactants to products, identifying any stable intermediates. While many SₙAr reactions proceed through a stepwise mechanism involving a Meisenheimer intermediate, some may follow a concerted pathway. nih.govmdpi.com

Additionally, reactions involving the α-carbon of the acetonitrile group (e.g., deprotonation to form a carbanion) could be modeled to understand its acidity and subsequent reactivity. researchgate.net

Analysis of Non-Covalent Interactions (NCI) and Hydrogen Bonding

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and solubility of a molecule. iucr.org For this compound, several types of NCIs are possible.

Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors (like -OH or -NH), the methylene (B1212753) hydrogens (-CH₂-) of the acetonitrile group are activated by the electron-withdrawing phenyl ring and can participate in weak C-H···O or C-H···N hydrogen bonds. More significantly, the oxygen atoms of the nitro group and the nitrogen of the nitrile group can act as hydrogen bond acceptors if a suitable donor molecule (like a solvent) is present. rsc.orgresearchgate.net The fluorine atoms can also act as weak hydrogen bond acceptors. rsc.orgnih.gov

π-hole Interactions: The nitrogen atom of the nitro group possesses a region of positive electrostatic potential (a π-hole) which can engage in attractive interactions with lone-pair electrons from other molecules, such as oxygen or sulfur atoms. These interactions can be surprisingly strong, with energies around -5 kcal/mol. nih.gov

Other Interactions: π-π stacking between aromatic rings and other dispersion forces would also play a role in the solid-state packing of the molecule. The nitro group itself can participate in various weak interactions, including NO₂···π interactions. researchgate.net

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, revealing their nature (attractive or repulsive) and strength.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate a molecule's chemical structure with its reactivity and physical properties. liverpool.ac.uk For this compound, these relationships are governed by the interplay of its functional groups.

Reactivity: The reactivity is dominated by the highly electron-deficient nature of the aromatic ring. The ortho-difluoro and para-nitro substitution pattern creates a powerful electrophilic site.

The nitro group at the para position provides strong resonance and inductive withdrawal, stabilizing the negative charge in the Meisenheimer intermediate formed during SₙAr reactions. masterorganicchemistry.com

The fluorine atoms at the ortho positions contribute strong inductive electron withdrawal, further activating the ring. Their presence also makes them potential leaving groups.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using computational descriptors. nih.govnih.gov These descriptors, which can be electronic (e.g., HOMO/LUMO energies, partial charges), steric, or topological, are correlated with experimental data to build predictive models. researchgate.netresearchgate.net For nitroaromatic compounds, descriptors such as hydrophobicity, ionization potential, and specific quantum chemical parameters have been successfully used to predict properties like toxicity and chromatographic retention times. nih.govnih.gov Such studies are invaluable for predicting the behavior of new compounds and for the rational design of molecules with desired properties.

In-Depth Analysis of this compound in Academic Research

The chemical compound This compound is a specialized organic molecule characterized by a phenyl ring substituted with two fluorine atoms, a nitro group, and an acetonitrile group. While it is available commercially as a building block for chemical synthesis, a detailed review of current academic and patent literature does not reveal specific, published research focusing on its direct application in the areas outlined below.

This article addresses the requested applications based on the general reactivity and utility of similarly structured molecules, while noting the absence of direct research on the title compound. The functionalities present—activated fluorine atoms, a reducible nitro group, and a reactive acetonitrile moiety—suggest its potential as a versatile intermediate in various synthetic pathways.

Applications and Synthetic Utility in Academic Research

While specific studies detailing the applications of 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile are not prominent in the accessible scientific literature, its structural features suggest potential utility in several areas of advanced chemical synthesis. The presence of highly activated fluorine atoms ortho to a nitro group, combined with the versatile acetonitrile (B52724) side chain, makes it a theoretically valuable precursor.

There is currently no specific research available that documents the use of this compound as a direct precursor for advanced organic materials. However, molecules with similar high-electron-affinity aromatic cores are often explored for applications in electronic materials. The difluoro-nitro-phenyl moiety is a strong electron-withdrawing group, a desirable characteristic for creating n-type organic semiconductors. In theory, this compound could be used to synthesize larger conjugated systems, such as polymers or dyes, where its electronic properties could be harnessed.

The synthesis of fluorinated heterocycles is a significant area of medicinal and materials chemistry. The structure of this compound is well-suited for this purpose, although specific examples of its use are not found in the literature. The two fluorine atoms are activated by the adjacent nitro group, making them susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity could theoretically allow for:

Annulation reactions: Reaction with binucleophiles (e.g., hydrazine, hydroxylamine, ureas) could lead to the formation of fused heterocyclic systems. For instance, one fluorine atom could be displaced by one nucleophilic center, followed by an intramolecular cyclization involving the second fluorine or the acetonitrile group.

Synthesis of substituted heterocycles: The acetonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization and incorporation into larger, more complex molecular scaffolds. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles like indoles or quinolines.

Despite this theoretical potential, no published studies were identified that utilize this compound as the starting material for such transformations.

Nitrobenzyl derivatives are a well-established class of photolabile protecting groups, often referred to as "caging" groups. Upon irradiation with UV light, these groups undergo a photochemical reaction that results in their cleavage, releasing a protected molecule. This allows for precise spatial and temporal control over the release of biologically active compounds or other chemical species.

The 2,6-difluoro-4-nitro substitution pattern of the subject compound is analogous to other nitrobenzyl systems used for photocaging. The electronic properties imparted by the fluorine atoms could potentially modulate the photochemical properties, such as the absorption wavelength and the quantum yield of the cleavage reaction. However, there is no specific research in the scientific literature describing the synthesis or evaluation of this compound or its derivatives for use as photosensitive molecular probes or caging groups.

Q & A

Q. Q1. What are the optimized synthetic routes for 2-(2,6-difluoro-4-nitrophenyl)acetonitrile, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via a two-step process starting from halogenated nitrobenzene derivatives. For example:

Alkylation : React 1,2,3-trifluoro-4-nitrobenzene with ethyl cyanoacetate in the presence of K₂CO₃ and KI (catalytic) to form an intermediate alkylated product .

Hydrolysis and Decarboxylation : Treat the intermediate with HCl in a water/acetic acid mixture (3:1 v/v) at 100°C for 12 hours, followed by purification via silica column chromatography using dichloromethane (DCM) as the eluent. Reported yields are ~39% .

Yield Optimization Strategies :

- Increase catalyst (KI) loading to enhance alkylation efficiency.

- Optimize reaction time and temperature during decarboxylation to minimize side-product formation.

- Use advanced purification techniques (e.g., preparative HPLC) for higher purity and recovery.

Q. Q2. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Methodological Answer: Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 7.91 ppm (d, J = 6.8 Hz, 2H, aromatic), 3.83 ppm (s, 2H, CH₂CN) .

- ¹³C NMR (CDCl₃): δ 159.8 ppm (aromatic C-F), 117.5 ppm (CN), and 25.1 ppm (CH₂CN) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 153.129 (C₈H₅F₂N) .

Validation Steps : - Compare experimental spectra with computational predictions (e.g., DFT calculations).

- Cross-reference with published data for structurally similar nitrophenylacetonitriles .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the regioselectivity of nitration in halogenated arylacetonitrile derivatives?

Methodological Answer : Regioselectivity in nitration is influenced by:

- Electron-withdrawing groups (EWGs) : The nitro (-NO₂) and cyano (-CN) groups direct nitration to meta/para positions via deactivation of the aromatic ring.

- Halogen effects : Fluorine substituents (ortho/para to nitration sites) enhance electrophilic substitution through inductive effects, as observed in this compound synthesis .

Experimental Validation : - Perform kinetic studies using isotopic labeling (¹⁵NO₂) to track nitration pathways.

- Analyze substituent effects via Hammett plots or computational modeling (e.g., Fukui indices) .

Q. Q4. How does the crystal packing of nitrophenylacetonitrile derivatives impact their photophysical properties?

Methodological Answer : Crystal packing influences intermolecular interactions (e.g., hydrogen bonding, π-π stacking), which modulate electronic transitions. For example:

- Hydrogen bonding : N–H⋯N interactions in related acetonitrile solvates create zigzag chains, altering UV-Vis absorption profiles .

- Torsional angles : Near-orthogonal arrangements of aromatic rings (e.g., 87.61° in (E)-2-(4-methoxystyryl)-perimidine acetonitrile) reduce conjugation, shifting emission wavelengths .

Characterization Tools : - Single-crystal X-ray diffraction (SC-XRD) to determine torsion angles and packing motifs.

- Time-resolved fluorescence spectroscopy to correlate packing with excited-state lifetimes .

Q. Q5. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer : Hazard Profile :

- Flammability : Flash point = 53.3°C (closed cup); use explosion-proof equipment .

- Health risks : Harmful if inhaled (H332) or absorbed (H315/H319) .

Safety Measures : - Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and respirators with ABEK filters (EN14387 standard) .

- Ventilation : Conduct reactions in fume hoods with ≥6 air changes per hour.

- Spill Management : Neutralize with NaHCO₃, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Q. Q6. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer : Molecular Docking Workflow :

Target Selection : Identify protein targets (e.g., enzymes with nitroreductase activity) from databases like PDB.

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G(d) level.

Docking Simulations : Use AutoDock Vina to predict binding affinities and interaction modes (e.g., hydrogen bonds with active-site residues) .

Validation :

- Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.

- Perform MD simulations (e.g., GROMACS) to assess binding stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.